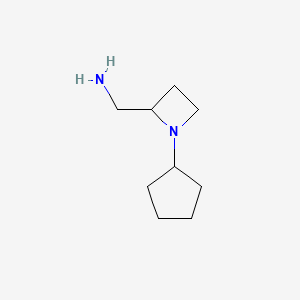
(1-Cyclopentylazetidin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentylazetidin-2-yl)methanamine: is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.26 g/mol . This compound is characterized by a cyclopentyl group attached to an azetidine ring, which is further connected to a methanamine group. It is primarily used in pharmaceutical research and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentylazetidin-2-yl)methanamine typically involves the reaction of cyclopentylamine with azetidine derivatives under controlled conditions. One common method includes the use of azetidine-2-carboxylic acid as a starting material, which undergoes cyclization and subsequent amination to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and specific reaction conditions to optimize the synthesis. The compound is usually produced in liquid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: (1-Cyclopentylazetidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
Chemistry: In chemistry, (1-Cyclopentylazetidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule. It is often investigated for its interactions with enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for drug development, particularly in the treatment of neurological disorders and other diseases .
Industry: The compound finds applications in the chemical industry as an intermediate in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1-Cyclopentylazetidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
- (1-Cyclopentylpyrrolidin-2-yl)methanamine
- (1-Cyclopentylpiperidin-2-yl)methanamine
- (1-Cyclopentylazetidin-3-yl)methanamine
Comparison: Compared to these similar compounds, (1-Cyclopentylazetidin-2-yl)methanamine is unique due to its specific azetidine ring structure and the position of the methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(1-cyclopentylazetidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-7-9-5-6-11(9)8-3-1-2-4-8/h8-9H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBQBVAMWJPUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
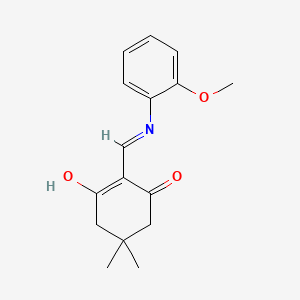
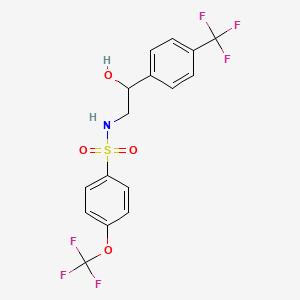
![N-(2-hydroxy-3-methoxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2719206.png)
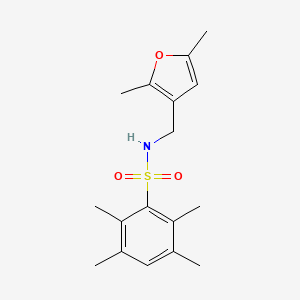
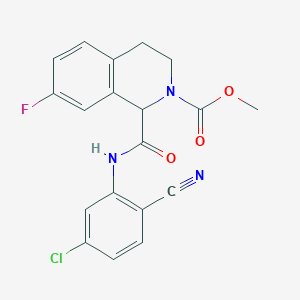
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
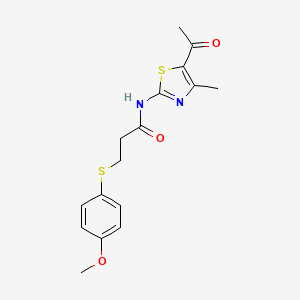
![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)
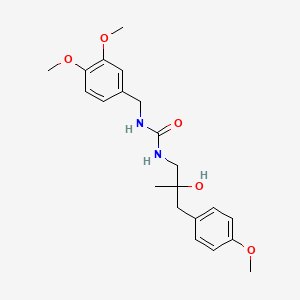
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2719223.png)
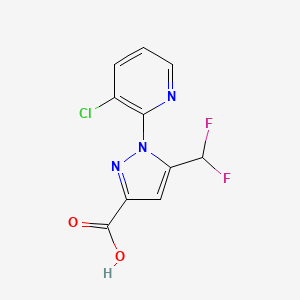
![4-methyl-11-[4-(1H-pyrrol-1-yl)benzoyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2719225.png)
